The synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide can be achieved through several methods, typically involving the bromination of 1-methylpiperidine. A common synthetic route includes:
This synthesis method is efficient and yields high purity products suitable for laboratory use .
4-(Bromomethyl)-1-methylpiperidine hydrobromide participates in several notable chemical reactions:
These reactions are critical for synthesizing diverse compounds used in pharmaceuticals and agrochemicals .
The mechanism of action primarily involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom leaves as bromide ion, allowing a nucleophile to bond to the carbon atom previously attached to bromine. This reaction typically follows an mechanism due to steric factors associated with the piperidine ring .
4-(Bromomethyl)-1-methylpiperidine hydrobromide finds applications primarily in:
Its versatility underscores its significance within synthetic organic chemistry and medicinal chemistry fields .
Introduction to the Compound4-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS 98338-26-2) is a crystalline solid with the molecular formula C₇H₁₅Br₂N and a molecular weight of 273.01 g/mol. This bifunctional compound serves as a pivotal synthetic intermediate in pharmaceutical chemistry, featuring a reactive bromomethyl group that enables alkylation and nucleophilic substitution reactions. It requires storage under an inert atmosphere at 2–8°C to preserve stability, with commercial supplies typically offering 95% purity [2] [9]. Its structural characteristics—a piperidine scaffold bearing both a bromomethyl group and a tertiary amine—make it invaluable for constructing complex bioactive molecules, though its synthetic pathways present challenges in selectivity and yield optimization.
The classical synthesis begins with N-methylisonipecotate (1-methylpiperidine-4-carboxylic acid), which undergoes esterification with thionyl chloride (SOCl₂) in methanol. This step generates methyl 1-methylpiperidine-4-carboxylate in near-quantitative yields (≥95%) under reflux conditions [7]. Subsequent reduction of the ester employs sodium borohydride (NaBH₄) in methanol at 55°C, yielding the intermediate alcohol, 4-(hydroxymethyl)-1-methylpiperidine, as a yellow oil. This crude product is directly converted to its hydrobromide salt via treatment with 40% HBr, followed by crystallization from tetrahydrofuran (THF)/ethanol (1:1) to afford a purified solid (84.6% yield) [7]. The final bromination leverages 48% HBr in refluxing xylene, where azeotropic water removal drives the reaction toward the hydrobromide salt product (79.5% yield). Despite its reliability, this route faces limitations:
Table 1: Key Parameters in Traditional Synthesis
| Step | Reagents/Conditions | Yield | Key Challenge | 
|---|---|---|---|
| Esterification | SOCl₂/MeOH, reflux | 95.5% | Moisture sensitivity | 
| Reduction | NaBH₄/MeOH, 55°C | 84.6% | Oil intermediate purification | 
| Bromination | 48% HBr/xylene, reflux | 79.5% | Corrosive reagents, water removal | 
Recent advances focus on catalytic methods to enhance regioselectivity and atom economy. Although direct bromomethylation of 1-methylpiperidine remains underexplored, analogous pyridine syntheses provide instructive frameworks. For example, 3,5-dimethylpyridine undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to yield 3-(bromomethyl)-5-methylpyridine (68% yield), a process potentially adaptable to piperidine systems [7]. Key innovations include:
Despite promise, catalytic methods must overcome piperidine-specific hurdles:
Scalability demands simplified unit operations and stringent process controls. The NaBH₄ reduction exemplifies industrial optimization: it avoids pyrophoric reagents like LiAlH₄ and achieves consistent yields regardless of batch size [7]. Critical scale-up considerations include:
Table 2: Industrial Scale-Up Parameters
| Process Step | Scale Adaptation | Yield | Quality Control | 
|---|---|---|---|
| NaBH₄ reduction | 50 g → 5 kg batches | 84–86% | In-process HPLC monitoring | 
| HBr salt formation | Xylene co-boiling, 110°C | 79–81% | Water content <0.5% (Karl Fischer) | 
| Final crystallization | THF/ethanol (1:1), sonication | 84.6% | Residual solvents <500 ppm (GC) | 
Solvent polarity dictates reaction kinetics and product stability. Nonpolar solvents like xylene facilitate azeotropic water removal during bromination, while polar aprotic solvents enhance nucleophilicity in substitution reactions. Key findings:
Unwanted di-bromination and degradation products arise from inadequate temperature control or prolonged HBr exposure. Mitigation approaches include:
Table 3: Solvent Systems for Key Synthetic Steps
| Reaction Step | Recommended Solvent | Role | Impact on Yield/Purity | 
|---|---|---|---|
| Esterification | Methanol | Reagent & solvent | 95.5% yield, minimal racemization | 
| Alcohol reduction | Methanol | Hydride stabilization | 84.6% after salt formation | 
| Hydrobromide salt formation | THF/ethanol (1:1) | Crystallization medium | 84.6% recovery, >95% purity | 
| Bromination | Xylene | Azeotropic water removal | 79.5% yield, suppresses hydrolysis | 
Table 4: Compound Identifiers for 4-(Bromomethyl)-1-methylpiperidine Hydrobromide
| Identifier | Value | Source | 
|---|---|---|
| CAS No. | 98338-26-2 | [9] | 
| Molecular Formula | C₇H₁₅Br₂N | [2] [9] | 
| Molecular Weight | 273.01 g/mol | [2] [10] | 
| IUPAC Name | 4-(bromomethyl)-1-methylpiperidine hydrobromide | [5] | 
| Storage Conditions | Inert atmosphere, 2–8°C | [2] | 
| SMILES | CN1CCC(CBr)CC1.[H]Br | [2] [4] | 
| InChI Key | LPWSSZKXKQCTCS-UHFFFAOYSA-N | [5] | 
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7